molecular formula C30H40N4O3 B11480208 5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11480208
M. Wt: 504.7 g/mol
InChI Key: JSOSZSHYGIBSHQ-UHFFFAOYSA-N
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Description

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves several steps. One common method includes the condensation of 3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazole with 3-(dibutylamino)propylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms in the pyrrolo[3,4-c]pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the compound, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the aromatic rings. These reactions are usually facilitated by the presence of a catalyst or under basic conditions.

Scientific Research Applications

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: Due to its potential therapeutic properties, the compound is being investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound can interact with receptors in the immune system, leading to anti-inflammatory responses. The exact molecular pathways involved in these actions are still under investigation, but they likely involve complex interactions with multiple targets.

Comparison with Similar Compounds

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H40N4O3

Molecular Weight

504.7 g/mol

IUPAC Name

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C30H40N4O3/c1-5-7-18-33(19-8-6-2)20-9-21-34-29(23-12-16-25(37-4)17-13-23)26-27(31-32-28(26)30(34)35)22-10-14-24(36-3)15-11-22/h10-17,29H,5-9,18-21H2,1-4H3,(H,31,32)

InChI Key

JSOSZSHYGIBSHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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